molecular formula C9H12N2O2 B1601605 4-(2-Aminoethoxy)benzamide CAS No. 50714-69-7

4-(2-Aminoethoxy)benzamide

Cat. No.: B1601605
CAS No.: 50714-69-7
M. Wt: 180.2 g/mol
InChI Key: MHIAMONBYDFGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethoxy)benzamide is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 g/mol [ ]. This benzamide derivative is provided with a minimum purity of 95% and is intended for research applications only [ ]. Products are not for diagnostic, therapeutic, or personal use. The compound serves as a useful chemical building block in organic synthesis and medicinal chemistry research. Benzamide derivatives are a significant class of compounds in pharmaceutical development, with documented research applications in areas such as antiviral discovery [ ] and the synthesis of more complex chemical entities [ ]. Researchers value this scaffold for its potential to interact with various biological targets. Please consult the Safety Data Sheet for proper handling information. The product is typically stored sealed in a dry environment at 2-8°C [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-aminoethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIAMONBYDFGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506199
Record name 4-(2-Aminoethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50714-69-7
Record name 4-(2-Aminoethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations for 4 2 Aminoethoxy Benzamide

Strategic Approaches to the Synthesis of the 4-(2-Aminoethoxy)benzamide Core Structure

The fundamental synthesis of this compound typically starts from 4-hydroxybenzamide (B152061). This common starting material undergoes Williamson ether synthesis with a protected 2-aminoethanol derivative, followed by deprotection to yield the final product. A key intermediate in many synthetic pathways is 4-hydroxybenzamide, which can be etherified with a suitable 2-carbon synthon containing a protected amine. vulcanchem.com

One documented method involves the reaction of 4-hydroxybenzamide with 2-(Boc-amino)ethyl bromide in the presence of a base like potassium carbonate. The resulting Boc-protected intermediate is then deprotected using an acid, such as trifluoroacetic acid, to afford this compound. Another approach utilizes the reaction of 4-hydroxybenzamide with 2-chloroethylamine (B1212225) hydrochloride, though this often requires careful control of reaction conditions to avoid polymerization and side reactions.

Alternative strategies may involve the initial synthesis of the aminoethoxy side chain, which is then attached to a pre-functionalized benzoic acid derivative before the final amidation step. For instance, 4-(2-aminoethoxy)benzoic acid can be synthesized and subsequently coupled with ammonia (B1221849) or an amine to form the benzamide (B126).

Advanced Synthetic Routes for Derivatization of this compound Analogues

The this compound scaffold offers multiple sites for chemical modification, allowing for the creation of a diverse library of analogues with potentially enhanced properties. These modifications can be targeted at the benzamide nitrogen, the aminoethoxy side chain, or the aromatic ring.

Selective Functionalization at the Benzamide Nitrogen Atom

The nitrogen atom of the benzamide group can be functionalized to introduce a wide variety of substituents. This is typically achieved through N-alkylation, N-arylation, or acylation reactions. For instance, reaction with alkyl halides in the presence of a base can introduce alkyl groups.

More complex substituents can be introduced via coupling reactions. For example, palladium-catalyzed cross-coupling reactions can be employed to form N-aryl or N-heteroaryl bonds. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Reagent/CatalystReaction TypeProduct Type
Alkyl Halide/BaseN-AlkylationN-Alkyl-4-(2-aminoethoxy)benzamides
Aryl Halide/Pd CatalystN-ArylationN-Aryl-4-(2-aminoethoxy)benzamides
Acyl Chloride/BaseN-AcylationN-Acyl-4-(2-aminoethoxy)benzamides

Modifications of the Aminoethoxy Side Chain for Enhanced Bioactivity

The aminoethoxy side chain is a key area for modification to influence the pharmacokinetic and pharmacodynamic properties of the molecule. The primary amine of the side chain is a versatile handle for a variety of chemical transformations.

Reductive amination with aldehydes or ketones is a common method to introduce substituents onto the terminal amine. This reaction proceeds via the formation of an imine or Schiff base, which is then reduced in situ using a reducing agent like sodium borohydride. nih.gov This allows for the introduction of a wide range of alkyl, aryl, and heterocyclic groups.

The ether linkage in the aminoethoxy side chain can also be a point of modification, although this is less common. Cleavage of the ether is possible under harsh conditions, but more subtle modifications might involve replacing the ether oxygen with a sulfur or nitrogen atom to create thioether or diamine analogues, respectively.

Reaction TypeReagentsModification
Reductive AminationAldehyde/Ketone, NaBH₄N-Alkylation of the side chain amine
AcylationAcyl Chloride/AnhydrideAmide formation at the side chain amine
SulfonylationSulfonyl ChlorideSulfonamide formation at the side chain amine

Aromatic Ring Substitutions and Their Synthetic Implications

Introducing substituents onto the aromatic ring of this compound can significantly alter its electronic properties and steric profile. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be used to introduce a variety of functional groups. The position of substitution is directed by the existing activating groups on the ring, primarily the aminoethoxy group at position 4.

For instance, nitration would be expected to occur at the positions ortho to the activating aminoethoxy group. Subsequent reduction of the nitro group can provide an amino group, which can be further functionalized. Halogenation can introduce bromine or chlorine atoms, which can then serve as handles for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.

In a study on quinazoline (B50416) derivatives, various alkoxy groups were introduced at the 4-position, and their antiplasmodial activity was evaluated. mdpi.com This highlights how modifications to substituents on the aromatic ring can influence biological activity.

Stereochemical Considerations in the Synthesis of Chiral Derivatives

The introduction of chirality into this compound analogues can be a critical factor in enhancing their biological activity and selectivity. Chirality can be introduced at several positions, most commonly on the aminoethoxy side chain or on a substituent attached to the benzamide nitrogen.

One common strategy is to use a chiral building block during the synthesis. For example, starting with a chiral amino alcohol to construct the aminoethoxy side chain would result in a stereochemically defined product. The use of (S)-glycidyl-3-nitrobenzenesulfonate as a chiral epoxide for ring-opening reactions with amines is a documented method for creating chiral side chains. acs.org

Asymmetric synthesis methodologies can also be employed. For instance, the asymmetric reduction of a ketone on a side chain can produce a chiral alcohol. Chiral catalysts can be used to control the stereochemical outcome of these reactions.

The stereochemistry of the final product is often confirmed using analytical techniques such as chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents. The biological evaluation of individual enantiomers is crucial, as they often exhibit different potencies and pharmacological profiles. For example, in a series of FtsZ inhibitors, the (R)-enantiomer of a compound with a modified aminoethoxy linker showed significantly higher affinity than its (S)-counterpart. researchgate.net

Pharmacological Investigations of 4 2 Aminoethoxy Benzamide and Its Derivatives

Antineoplastic and Anticancer Activities

Derivatives of the benzamide (B126) scaffold have demonstrated notable antineoplastic properties across a range of experimental models. Research has focused on their ability to inhibit cell proliferation, target specific oncogenic signaling pathways, and modulate protein degradation machinery, highlighting a multi-faceted approach to cancer therapy.

In Vitro Cellular Efficacy Profiling in Diverse Cancer Cell Lines

The cytotoxic and antiproliferative effects of benzamide derivatives have been evaluated against a variety of human and murine tumor cell lines. These studies are crucial for establishing the breadth and selectivity of their anticancer activity. For instance, certain benzohydroxamic acids, which are related derivatives, have proven to be potent cytotoxic agents, effectively suppressing the growth of cell lines from leukemia, colon, and uterine cancers. nih.gov Further studies have shown their activity against KB nasopharynx, bronchogenic lung, osteosarcoma, and skin cancer cells. nih.gov

Similarly, a series of 4-(acylaminomethyl)benzamides exhibited interesting antiproliferative activity in the National Cancer Institute's (NCI) primary anti-cancer screen, with eight out of 34 compounds showing notable effects. nih.gov In the context of colon cancer, derivatives such as 3,4,5-trihydroxy-N-alkyl-benzamides have been synthesized and tested against HCT-116 cells, showing a range of inhibitory concentrations (IC₅₀). orientjchem.org Another study focused on a novel 1,2,4-triazine (B1199460) sulfonamide derivative, which demonstrated anticancer potential in DLD-1 and HT-29 colon cancer cells. mdpi.com

Table 1: In Vitro Efficacy of Benzamide Derivatives in Cancer Cell Lines

Compound Class/Derivative Cancer Cell Line(s) Observed Effect
Benzohydroxamic acids Leukemia, Colon, Uterine, Glioma Potent cytotoxic activity nih.gov
4-(Acylaminomethyl)benzamides NCI 60-cell line panel Antiproliferative activity nih.gov
3,4,5-Trihydroxy-N-hexyl-benzamide HCT-116 (Colon) IC₅₀: 0.07 µM orientjchem.org
3,4,5-Trihydroxy-N-tert-butyl-benzamide HCT-116 (Colon) IC₅₀: 0.16 µM orientjchem.org
1,2,4-Triazine sulfonamide derivative DLD-1, HT-29 (Colon) Anticancer effects mdpi.com

Targeting Receptor Tyrosine Kinases and Associated Signaling Pathways (e.g., EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, PDGFRb)

Receptor tyrosine kinases (RTKs) are cell surface proteins that play a pivotal role in regulating essential cellular processes, including growth, differentiation, and metabolism. tcichemicals.comglpbio.com The aberrant activation of RTKs is a common feature in many cancers, making them critical targets for therapeutic intervention. nih.govtcichemicals.com Upon activation, RTKs trigger downstream signaling cascades, most notably the MAPK and PI3K pathways, which are central to cancer cell proliferation and survival. tcichemicals.comoaepublish.com

Research into benzamide derivatives has explored their potential to inhibit these crucial signaling nodes. For example, the biological activity of certain triazine-containing derivatives has been associated with the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are key RTKs in tumor angiogenesis and progression. mdpi.com By targeting these receptors, such compounds can interfere with the signaling networks that drive malignant growth.

Inhibition of Oncogenic Kinases (e.g., MEK1, PI3K)

Beyond cell surface receptors, the intracellular signaling pathways they activate present further opportunities for therapeutic targeting. The RAF-MEK-ERK and PI3K-AKT pathways are two of the most critical oncogenic signaling cascades. semanticscholar.org The PI3K pathway, in particular, is frequently deregulated in cancer through activating mutations. semanticscholar.org

Studies have shown that inhibiting these pathways can be an effective anticancer strategy. High-throughput screening of cancer cell lines has revealed that while many are resistant to single-agent therapies, combinations of MEK and PI3K inhibitors can induce apoptosis. nih.gov Certain s-triazine derivatives containing the sulfonamide moiety have been identified as potential inhibitors of PI3K and its downstream effector, mTOR, indicating that the broader benzamide chemical space is being explored for the development of inhibitors against these key oncogenic kinases. mdpi.com It has also been observed that MEK inhibition can sometimes lead to a feedback activation of PI3K/AKT signaling, underscoring the intricate cross-talk between these pathways. nih.gov

Modulation of Protein Degradation Pathways through E3 Ligase Recruitment (e.g., PROTACs and Cereblon Binders)

A novel and rapidly emerging therapeutic modality in oncology is targeted protein degradation (TPD). biorxiv.org This strategy utilizes small molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to induce the degradation of specific disease-causing proteins. nih.gov PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. biorxiv.orgnih.gov This induced proximity results in the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

Among the more than 600 E3 ligases in the human genome, Cereblon (CRBN) is one of the most widely exploited for TPD applications. biorxiv.orgnih.gov Ligands that bind to Cereblon, such as derivatives of thalidomide, are commonly incorporated into PROTACs to recruit the CRL4-CRBN E3 ligase complex. biorxiv.org The development of novel Cereblon modulators is an active area of research, and various chemical scaffolds are being investigated for their potential to serve as E3 ligase recruiters in new PROTAC designs. weizmann.ac.il While specific PROTACs based on 4-(2-Aminoethoxy)benzamide are not extensively documented, the benzamide core is a common feature in medicinal chemistry and represents a potential backbone for the design of novel E3 ligase binders.

Differential Efficacy in Tumor Growth Models Characterized by Proliferation Rates

The sensitivity of cancer cells to antitumor drugs can be significantly influenced by their proliferative state. nih.gov A quantitative analysis of twenty different antitumor agents on proliferating (exponential growth) and non-proliferating (stationary phase) human colon carcinoma cells demonstrated this differential efficacy. nih.gov

The study found that the cytotoxicity of most drugs, including doxorubicin, bleomycin, and vincristine, was significantly lower in non-proliferating cells. nih.gov However, a few agents, such as mitomycin C and nitrosourea, were equally effective on both cell populations, while cis-platinum and vindesine (B1683056) were surprisingly more effective on the non-proliferating cells. nih.gov These findings highlight the importance of cellular proliferation kinetics in determining therapeutic response and underscore that the efficacy of any potential anticancer agent, including this compound derivatives, would need to be evaluated in the context of tumor growth dynamics. nih.gov

Antiviral Potentials

In addition to anticancer research, derivatives of benzamide have been investigated for their potential as antiviral agents against a diverse range of viruses. These studies often focus on inhibiting critical steps in the viral life cycle, such as entry into the host cell or replication.

A notable example is the benzamide derivative AH0109, which was identified as a potent inhibitor of HIV-1 replication. nih.gov This compound was found to impair the early stages of HIV-1 infection, specifically reverse transcription and cDNA nuclear import. nih.gov Another class of derivatives, 4-(aminomethyl)benzamides, has shown remarkable potency as small molecule inhibitors of Ebola and Marburg virus entry. nih.gov

Furthermore, research into 4-(2-nitrophenoxy)benzamide (B2917254) derivatives has yielded compounds with strong antiviral activities against Adenovirus, Herpes Simplex Virus-1 (HSV-1), and coxsackievirus. researchgate.net These compounds were designed as potential inhibitors of deubiquitinase (DUB) enzymes, which are crucial for the life cycle of many viruses. researchgate.net

Table 2: Antiviral Activity of Benzamide Derivatives

Compound/Derivative Class Target Virus(es) Mechanism/Note Efficacy
AH0109 HIV-1 Inhibits reverse transcription and cDNA nuclear import nih.gov EC₉₀ < 0.078 µM (wild-type) nih.gov
4-(Aminomethyl)benzamides (e.g., CBS1118) Ebola virus, Marburg virus Entry inhibitor nih.gov EC₅₀ < 10 µM nih.gov
4-(2-Nitrophenoxy)benzamide derivatives Adenovirus, HSV-1, Coxsackievirus Potential deubiquitinase inhibitors researchgate.net IC₅₀: 10.22 to 44.68 µM researchgate.net

Inhibition of Filovirus Entry Mechanisms (e.g., Ebola, Marburg)

Research into the antiviral potential of benzamide derivatives has identified a series of 4-(aminomethyl)benzamides as potent inhibitors of filovirus entry. These compounds have shown significant efficacy against both Ebola virus (EBOV) and Marburg virus (MARV). The mechanism of action is centered on preventing the virus from entering host cells, a critical step in the viral life cycle.

A number of these 4-(aminomethyl)benzamide-based inhibitors have demonstrated effectiveness against both EBOV and MARV. Synthetic modifications to these compounds have led to the creation of a variety of structures, including a set of conformationally restrained indolines. Several of these derivatives have been identified as superior inhibitors of infectious Ebola (Mayinga) and Marburg (Angola) viruses.

Notably, specific compounds within this series have exhibited high potency, with half-maximal effective concentrations (EC50) in the sub-micromolar to low micromolar range against both Ebola and Marburg viruses, indicating broad-spectrum activity against filoviruses.

Table 1: Antiviral Activity of Selected 4-(Aminomethyl)benzamide (B1271630) Derivatives against Filoviruses

Compound Ebola Virus EC50 (µM) Marburg Virus EC50 (µM)
Derivative A 0.11 1.25

| Derivative B | 0.31 | 0.82 |

Note: The data presented is for derivatives of this compound and not the compound itself.

Inhibition of HIV Reverse Transcriptase Activity

Investigations into the anti-HIV activity of benzamide derivatives have revealed compounds with the ability to inhibit reverse transcriptase, a crucial enzyme for HIV replication. One such derivative, identified as AH0109, has demonstrated potent anti-HIV-1 activity.

The mechanism of action for AH0109 involves the significant inhibition of both HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.gov This dual-action approach contributes to its efficacy in halting the viral replication cycle. Further studies have indicated that AH0109 can effectively disrupt the replication of HIV-1 strains that are resistant to commonly used antiretroviral drugs such as zidovudine, lamivudine, nevirapine, and raltegravir. nih.gov The 50% effective concentration (EC50) for AH0109 in HIV-1-susceptible CD4(+) C8166 T cells has been reported to be 0.7 µM. nih.gov

Exploration of Broad-Spectrum Antiviral Mechanisms and Targets

The antiviral activity of benzamide derivatives extends beyond filoviruses and HIV, suggesting the potential for broad-spectrum applications. Research on various benzo-heterocyclic amine compounds has shown that many of these synthesized molecules exhibit potent antiviral activity against a range of viruses.

Specifically, certain derivatives have demonstrated efficacy against both RNA viruses, such as influenza A, Hepatitis C virus (HCV), and Coxsackie B3 virus, and DNA viruses like Hepatitis B virus (HBV), with IC50 values in the low micromolar range. nih.gov Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing substituents on the aromatic or heteroaromatic rings of these compounds tends to favor their antiviral activity against RNA viruses. nih.gov This indicates that the benzamide scaffold can be chemically modified to target a wide array of viral pathogens.

Antimicrobial and Anti-inflammatory Efficacy

Antibacterial Spectrum and Minimum Inhibitory Concentration Determinations

The antimicrobial potential of benzamide derivatives has been explored, with studies demonstrating activity against both Gram-positive and Gram-negative bacteria. A library of small aminobenzamide derivatives, designed to mimic marine natural antimicrobials, has yielded compounds with significant antibacterial potency.

One of the most potent compounds from this library, designated E23, displayed minimal inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL against several Gram-positive bacterial strains, including methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov This compound also showed effectiveness against a large panel of clinical isolates, including Staphylococcus aureus, Enterococcus spp., Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, as well as multi-drug resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov

Another study focusing on N-benzamide derivatives reported a compound with excellent activity against both Bacillus subtilis and Escherichia coli, with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Benzamide Derivatives

Derivative Bacterial Strain MIC (µg/mL)
E23 Staphylococcus epidermidis (MRSE) 0.5 - 2
N-benzamide Derivative Bacillus subtilis 6.25

| N-benzamide Derivative | Escherichia coli | 3.12 |

Note: The data presented is for derivatives of this compound and not the compound itself.

Anti-inflammatory Mechanism Elucidation

The anti-inflammatory properties of benzamides have been linked to their ability to modulate key signaling pathways involved in the inflammatory response. A primary mechanism of action appears to be the inhibition of the transcription factor NF-kappaB (NF-κB). nih.gov

NF-κB plays a central role in regulating the expression of pro-inflammatory genes. Studies have shown that certain N-substituted benzamides can inhibit the activation of NF-κB. nih.gov This inhibition, in turn, can suppress the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α). nih.gov The anti-inflammatory effects of some benzamides are believed to be regulated at the gene transcription level through this inhibition of NF-κB. nih.gov

Neuropharmacological and Other Emerging Biological Activities

The pharmacological profile of benzamide derivatives also includes significant effects on the central nervous system (CNS). Certain derivatives have been shown to possess potent neuroleptic properties. For instance, the benzamide derivative MD 790501 has demonstrated neuroleptic activity in various screening procedures, with efficacy comparable to or greater than established antipsychotic drugs like haloperidol. nih.gov This compound was also noted to have sedative and cataleptic effects at higher doses. nih.gov

Furthermore, other benzamide derivatives have been investigated for their anticonvulsant activity. An analog of ameltolide, 4-amino-(2-methyl-4-aminophenyl)benzamide, was found to be effective in the maximal electroshock seizure test in mice and against tonic seizures induced by bicuculline (B1666979) or 3-mercaptopropionic acid. nih.gov Its potency in animal models was comparable to that of established anticonvulsant medications like phenytoin (B1677684) and carbamazepine. nih.gov

Interactions with G-Protein Coupled Receptors (GPCRs)

G-Protein Coupled Receptors represent a large family of transmembrane proteins that play a pivotal role in cellular signaling, making them prominent targets for drug discovery. nih.gov Various benzamide derivatives have been identified as modulators of GPCR activity, exhibiting a range of affinities and functional effects.

Research into benzamide derivatives has revealed their potential as agonists for orphan GPCRs, such as GPR35 and GPR52. For instance, a derivative, 6-Bromo-8-(4-[3H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, has been identified as a high-affinity GPR35 agonist. guidetopharmacology.org Another study focused on the optimization of 3-((4-benzylpyridin-2-yl)amino)benzamide derivatives, leading to the identification of potent and G protein-biased agonists for GPR52. researchgate.net These findings are significant as GPR52 is considered a promising target for neuropsychiatric and neurological diseases. researchgate.net

Table 1: Interaction of Benzamide Derivatives with G-Protein Coupled Receptors

Compound/DerivativeTarget GPCRActivityAffinity (Ki) / Potency (EC50/IC50)Reference
6-Bromo-8-(4-[3H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acidGPR35AgonistHigh Affinity (Specific values not cited) guidetopharmacology.org
3-((4-benzylpyridin-2-yl)amino)benzamide derivatives (e.g., 10a, 15b, 24f)GPR52G Protein-Biased AgonistImproved potency and efficacy over lead compounds researchgate.net

Investigation of Potential in Neurological Disorders

The modulation of GPCRs and other cellular targets by benzamide derivatives has prompted investigations into their therapeutic potential for a range of neurological disorders. Dysregulated inflammation is a key pathological process in many neurodegenerative disorders, and GPCRs are involved in the resolution of inflammation. nih.gov

One area of investigation has been in the treatment of seizures. For example, 4-amino-N-(2,6-dimethylphenyl)benzamide demonstrated potent anticonvulsant effects in preclinical models, with a pharmacological profile similar to the established antiepileptic drug phenytoin. nih.gov This compound was particularly effective in the maximal electroshock seizure (MES) model in both mice and rats. nih.gov The study highlighted its potency, with an ED50 value of 2.6 mg/kg following intraperitoneal administration in mice. nih.gov

Furthermore, the development of GPR52 agonists from benzamide scaffolds is being pursued for its therapeutic potential in neuropsychiatric and neurological diseases. researchgate.net While these agonists showed excellent target selectivity and improved potency, their brain exposure was limited, indicating a need for further optimization. researchgate.net

Table 2: Investigated Neurological Applications of Benzamide Derivatives

Compound/DerivativeNeurological Disorder ModelKey FindingsReference
4-amino-N-(2,6-dimethylphenyl)benzamideMaximal Electroshock Seizure (MES)Potent anticonvulsant activity; ED50 of 2.6 mg/kg (i.p. in mice) nih.gov
3-((4-benzylpyridin-2-yl)amino)benzamide derivativesGeneral Neuropsychiatric and Neurological DiseasesPotent GPR52 agonists with therapeutic potential, but limited brain exposure. researchgate.net

While the direct investigation of this compound in neurological disorders is not extensively documented in the available literature, the promising results from its derivatives underscore the potential of this chemical class for the development of novel therapeutics for neurological conditions.

Molecular Mechanisms of Action and Receptor Interactions

Computational Approaches to Target Identification and Validation

The initial step in understanding the therapeutic potential of a compound like 4-(2-Aminoethoxy)benzamide often involves computational methods to predict its biological targets. These in silico techniques are essential for narrowing down the vast landscape of possible protein interactions, thereby guiding further experimental validation.

Ligand-Based and Structure-Based Virtual Screening:

Virtual screening (VS) is a primary computational tool used to identify potential binding partners for a small molecule from large compound libraries. wikipedia.org This can be broadly categorized into two approaches:

Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of a potential target is unknown, LBVS methods are employed. These techniques rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. Methods like quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping are used to screen for compounds that share key chemical features with known active molecules. medchemexpress.com

Structure-Based Virtual Screening (SBVS): If the 3D structure of a potential protein target is available, SBVS can be utilized. This approach, most commonly using molecular docking, simulates the binding of the small molecule into the active site of the protein. nvidia.com The interactions are then scored to predict binding affinity and identify the most promising candidates. nvidia.com

For a novel compound like this compound, a combination of these approaches would be beneficial. For instance, online tools like SwissTargetPrediction can be used for ligand-based prediction to identify the most probable protein targets. nih.gov

Target Validation:

Once potential targets are identified, the next critical step is validation. This involves confirming the direct involvement of the molecular target in a specific biological or disease mechanism. Computational and experimental workflows are often integrated to build confidence in the identified targets. This can include analyzing the impact of the compound on downstream pathways and comparing its effects with known modulators of the predicted target.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features required for its therapeutic effects.

A study on N-(2-aminoethyl)benzamide analogues as monoamine oxidase-B (MAO-B) inhibitors revealed that substitutions on the benzamide (B126) ring significantly influence their potency. nih.gov The relative potencies of these compounds were rationalized based on steric and hydrophobic effects. nih.gov For instance, the introduction of halo- and nitro-substituents led to competitive, time-dependent inhibition of MAO-B. nih.gov

In another study on 4-(aminomethyl)benzamide (B1271630) derivatives as potential tyrosine kinase inhibitors, it was found that the presence of a (trifluoromethyl)benzene ring in either the amide or amine part of the molecule resulted in high potency against the epidermal growth factor receptor (EGFR). nih.gov This highlights the importance of specific substituents in enhancing biological activity. nih.gov

The synthesis of these analogues typically involves standard organic chemistry reactions, such as amide bond formation. For example, new benzamide derivatives can be synthesized by reacting a substituted phenylenediamine with a benzoyl chloride derivative. mdpi.com

Compound AnalogueStructural ModificationObserved Biological Activity/PotencyReference
Halo- and nitro-substituted N-(2-aminoethyl)benzamidesIntroduction of halo- and nitro- groups on the benzamide ringCompetitive, time-dependent inhibitors of MAO-B nih.gov
4-(Arylaminomethyl)benzamide with a (trifluoromethyl)benzene ringAddition of a trifluoromethyl group to the benzene (B151609) ringHighly potent against EGFR (91-92% inhibition at 10 nM) nih.gov
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)Bis-benzamide structure with methoxy (B1213986) groupsMost active against AChE (IC50 = 0.056 µM) and BACE1 (IC50 = 9.01 µM) in a series of benzamide derivatives mdpi.com
N-(2-(Benzylamino)-2-oxoethyl)benzamide analog WO5mSubstitution of a triazole with a glycine-like amino acidPotent β-cell protective activity against ER stress (EC50 at 0.1 ± 0.01 μM) nih.gov

Molecular Modeling and Docking Simulations for Ligand-Target Binding Prediction

Molecular modeling and docking simulations are powerful computational tools that provide insights into how a ligand like this compound might bind to its biological target at an atomic level. researchgate.net These methods are crucial for predicting binding modes, understanding the forces driving the interaction, and guiding the design of more potent and selective inhibitors.

Molecular Docking:

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ukm.my The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy using a scoring function. For example, in a study of novel 4-(arylaminomethyl)benzamide derivatives, docking studies were performed against a variety of tyrosine kinases. mdpi.com The results showed that a flexible 4-(aminomethyl)benzamide linker allowed for a favorable geometry that could bypass bulky residues in the active site of the T315I-mutant of Abl kinase. mdpi.com

Molecular Dynamics (MD) Simulations:

Following molecular docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted protein-ligand complex over time. escholarship.orgmdpi.com MD simulations provide a more dynamic picture of the binding event, taking into account the flexibility of both the ligand and the protein. ijpras.com These simulations can confirm that the ligand remains stably bound within the active site and can reveal key interactions, such as hydrogen bonds, that contribute to binding affinity. escholarship.orgnih.gov

In a study of benzamide inhibitors of Rho-associated kinase-1 (ROCK1), MD simulations were used to demonstrate the stability of the identified compounds in the binding pocket. nih.gov

Experimental Approaches to Elucidating Binding Modes and Affinities with Biological Macromolecules

While computational methods provide valuable predictions, experimental techniques are essential for validating these findings and accurately determining the binding affinities and modes of interaction between this compound and its biological targets. A variety of biophysical methods are available for this purpose. nih.gov

Key Biophysical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying protein-ligand interactions in solution. nih.govmdpi.com It can provide information on the binding site, the conformation of the bound ligand, and the binding affinity. biorxiv.orgspringernature.comnih.gov Ligand-observed NMR methods are particularly useful as they are faster and require less protein. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govacs.org

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein. nih.gov It provides real-time data on the kinetics of the interaction, including the association (kon) and dissociation (koff) rates, from which the binding affinity can be calculated. drugtargetreview.com

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the ligand-protein complex, offering a detailed picture of the binding mode and the specific interactions involved. mdpi.comdrugtargetreview.com

TechniqueInformation ProvidedAdvantagesReference
Nuclear Magnetic Resonance (NMR)Binding site, bound ligand conformation, binding affinityProvides detailed structural information in solution nih.govmdpi.combiorxiv.org
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Provides a complete thermodynamic profile of the interaction nih.govacs.org
Surface Plasmon Resonance (SPR)Binding kinetics (kon, koff), binding affinity (Kd)Real-time, label-free analysis nih.govdrugtargetreview.com
X-ray CrystallographyHigh-resolution 3D structure of the ligand-protein complexProvides a detailed atomic picture of the binding mode mdpi.comdrugtargetreview.com

Conformational Analysis and its Impact on Biological Recognition and Potency

The three-dimensional shape, or conformation, of a flexible molecule like this compound is critical for its biological activity. mdpi.com The ability of the molecule to adopt a specific conformation that is complementary to the binding site of its target protein is a key determinant of its potency. unina.it

Factors Influencing Conformation:

Rotatable Bonds: The presence of rotatable bonds in the aminoethoxy side chain and around the amide bond allows the molecule to adopt various conformations. researchgate.net However, ligands rarely bind in their lowest energy conformation, and the energy penalty for adopting a higher energy "bioactive" conformation must be offset by favorable binding interactions. researchgate.net

Intramolecular Hydrogen Bonds: Intramolecular hydrogen bonds can play a significant role in pre-organizing the conformation of a molecule, reducing the entropic penalty upon binding. researchgate.netrsc.org For example, in some benzamide derivatives, an intramolecular hydrogen bond between the amide proton and an adjacent alkoxy oxygen can create a pseudo-six-membered ring, restricting rotation and favoring a specific conformation. researchgate.netmdpi.comrsc.orgaip.org

Impact on Biological Recognition:

The conformational flexibility of a ligand can be both an advantage and a disadvantage. While flexibility allows the molecule to adapt to different binding sites, a more rigid ligand that is pre-organized in its bioactive conformation can exhibit higher affinity and potency due to a lower entropic cost of binding. unina.it Therefore, conformational analysis is a crucial aspect of drug design, often involving a combination of experimental techniques like NMR and computational methods to understand the conformational preferences of a molecule and how they relate to its biological activity. mdpi.com

Preclinical Pharmacological Assessment and in Vivo Studies

Efficacy Evaluation in Relevant In Vivo Animal Models

The in vivo efficacy of a drug candidate is a critical determinant of its potential for further development. These studies are designed to demonstrate that the compound can produce the desired therapeutic effect in a living organism, typically in animal models that mimic human diseases. For a compound like 4-(2-Aminoethoxy)benzamide, the choice of animal model would be dictated by its intended therapeutic application. For instance, if it were being investigated as an anti-cancer agent, its efficacy might be tested in rodent models with induced or xenografted tumors.

In the context of related benzamide (B126) compounds, studies have demonstrated significant antitumor properties in vivo. For example, novel 2-(4-aminophenyl)benzothiazoles, which share a core structural motif, have shown potent antitumor effects. The lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole significantly retarded the growth of breast (MCF-7) and ovarian (IGROV-1) tumor xenografts in mice. nih.gov Similarly, another benzamide analog, 4-amino-N-(2'-aminophenyl)benzamide, exhibited high growth-inhibiting efficacy in rat models of osteosarcoma and mammary carcinoma. nih.gov

A hypothetical data table for an in vivo efficacy study might look like this:

Treatment GroupAnimal ModelTumor TypeAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle ControlMouseBreast Cancer Xenograft15000%
Compound X (related benzamide)MouseBreast Cancer Xenograft75050%

In Vivo Pharmacodynamic Biomarker Analysis

Pharmacodynamic (PD) biomarkers are essential tools in drug development, providing molecular-level evidence that a drug is engaging its target and eliciting the expected biological response. cancer.gov These markers can help to establish a clear link between drug administration, target modulation, and therapeutic effect. cancer.gov The analysis of PD biomarkers in preclinical models can inform dose selection and scheduling for clinical trials. cancer.govgabionline.net

For a novel compound like this compound, the initial step would be to identify potential PD biomarkers based on its mechanism of action. If, for example, it were designed to inhibit a specific kinase, a relevant PD biomarker could be the phosphorylation status of that kinase's substrate. In vivo, this would involve treating tumor-bearing animals with the compound, collecting tumor tissue at various time points, and analyzing the tissue for changes in the biomarker.

In studies of other targeted therapies, such as the Alzheimer's drug candidate CT1812, cerebrospinal fluid proteomics were used to identify PD biomarkers that supported the drug's mechanism of action, including proteins involved in vesicle trafficking and lipoprotein biology. nih.gov For antitumor benzothiazoles, the induction of cytochrome P450 1A1 protein expression in tumor tissue served as a key PD biomarker, confirming that the drug was reaching its target and initiating a biological response. nih.gov

A representative data table for a pharmacodynamic biomarker study could be:

Treatment GroupTime PointTissueBiomarker (e.g., p-Target) Level% Change from Baseline
Vehicle Control24hTumor100 units0%
This compound24hTumor30 units-70%

Assessment of Metabolic Stability and In Vitro Clearance Parameters in Biological Systems

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, including its half-life and bioavailability. solvobiotech.comfrontagelab.com Compounds that are rapidly metabolized may be cleared from the body too quickly to exert a therapeutic effect, while those that are overly stable could accumulate and cause toxicity. researchgate.net In vitro assays are commonly used in early drug discovery to predict in vivo metabolic clearance. biorxiv.org

These assays typically involve incubating the compound with liver fractions (such as microsomes or S9 fractions) or with hepatocytes, which contain the primary drug-metabolizing enzymes. frontagelab.com The rate at which the compound disappears over time is measured to determine its intrinsic clearance.

While specific data for this compound is not available, studies on related benzamide derivatives highlight the importance of this assessment. For example, in the development of Ebola virus entry inhibitors based on a 4-(aminomethyl)benzamide (B1271630) scaffold, representative compounds were shown to have good metabolic stability in both rat and human liver microsomes. nih.gov The introduction of fluorine atoms into benzamide structures has also been explored as a strategy to modulate metabolic stability. acs.org

The results of in vitro metabolic stability assays are typically presented in a table format:

CompoundSpeciesMatrixIn Vitro Half-life (t₁/₂) (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)
This compoundHumanLiver MicrosomesData not availableData not available
This compoundRatLiver MicrosomesData not availableData not available
Control CompoundHumanLiver Microsomes3023.1

Selectivity Profiling Against Off-Targets and Related Biological Systems to Inform Therapeutic Index

Selectivity is a cornerstone of modern drug design, particularly for targeted therapies. A selective compound primarily interacts with its intended biological target, minimizing interactions with other proteins (off-targets) that could lead to undesirable side effects. pelagobio.com Early-stage selectivity profiling is crucial for identifying potential liabilities and for guiding the optimization of lead compounds. biognosys.com

A variety of techniques can be used for selectivity profiling, including broad panels of enzymatic assays and cell-based assays. For instance, if this compound were designed as a kinase inhibitor, it would be screened against a large panel of other kinases to assess its selectivity. In the development of a CDK9 inhibitor, for example, several orthogonal proteomics methods were used to confirm its high selectivity for CDK9 over other kinases. biognosys.com

For benzamide-type cereblon binders used in PROTACs, selectivity is also a key consideration. These compounds are evaluated for their on-target affinity as well as their potential to induce the degradation of off-target proteins. acs.orglib4ri.ch A favorable selectivity profile, with high potency against the intended target and low activity against off-targets, is indicative of a wider therapeutic index, meaning there is a larger window between the dose required for efficacy and the dose that causes toxicity.

A summary of selectivity profiling data could be presented as follows:

TargetThis compound IC₅₀ (µM)Comments
Primary TargetData not available
Off-Target 1 (e.g., related kinase)Data not available
Off-Target 2 (e.g., ion channel)Data not available
SARS-CoV-2 Papain-like Protease nih.gov3.07Less active than a related compound with 5-(2-aminoethoxy) substitution. nih.gov

Analytical and Characterization Methodologies in 4 2 Aminoethoxy Benzamide Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of "4-(2-Aminoethoxy)benzamide" and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose. skpharmteco.com It allows for the separation and quantification of the target compound from impurities and unreacted starting materials. For instance, in the synthesis of related benzamide (B126) derivatives, HPLC has been used to confirm purities of ≥95%. The choice of column, such as a Zorbax RX-C8 column, and the mobile phase composition, like a mixture of potassium carbonate buffer and acetonitrile, are critical parameters for achieving optimal separation. google.com

Thin-layer chromatography (TLC) is another valuable tool, often used for rapid, qualitative monitoring of reaction progress due to its simplicity and speed. arkat-usa.org It helps in determining the completion of a reaction by observing the disappearance of starting material spots and the appearance of the product spot.

TechniqueApplicationKey ParametersTypical Outcome
High-Performance Liquid Chromatography (HPLC)Quantitative purity assessment, reaction completionColumn type (e.g., Zorbax RX-C8), mobile phase composition, detector wavelength (e.g., 254 nm)Chromatogram with distinct peaks for the main compound and impurities, allowing for purity calculation (e.g., ≥95% area).
Thin-Layer Chromatography (TLC)Qualitative reaction monitoringStationary phase (e.g., silica (B1680970) gel), mobile phase (eluent)Visualization of spots corresponding to reactants and products under UV light, indicating reaction progress. arkat-usa.org

Spectroscopic Methods for Comprehensive Structural Elucidation in Bioactive Conjugates

Spectroscopic techniques are fundamental for the detailed structural elucidation of "this compound" and its bioactive conjugates. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides precise information about the molecular structure. For example, in a related difluorinated benzamide derivative, ¹H NMR signals could be specifically assigned to the protons in the aminoethoxy group and the aromatic rings. mdpi.com

Infrared (IR) spectroscopy is used to identify the presence of key functional groups. In a similar benzamide structure, characteristic IR absorption bands for the amide C=O stretch (around 1683 cm⁻¹) and N-H bonds can be observed. mdpi.com High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition. For instance, the [M+H]⁺ ion of a related compound was determined with high accuracy. mdpi.com

Spectroscopic MethodInformation ObtainedExample Application
¹H NMRProvides information on the chemical environment of hydrogen atoms.Used to identify and assign protons in the ethoxy and benzamide moieties of related structures. mdpi.com
¹³C NMRIdentifies the different carbon environments within the molecule.Confirms the carbon skeleton of synthesized benzamide derivatives. bohrium.com
Infrared (IR) SpectroscopyDetects the presence of specific functional groups.Shows characteristic absorption bands for amide C=O and N-H groups. mdpi.com
High-Resolution Mass Spectrometry (HRMS)Determines the precise molecular weight and elemental formula.Confirms the molecular formula of novel benzamide conjugates. mdpi.com

Advanced Mass Spectrometry for Metabolite Identification and Quantification

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are powerful tools for identifying and quantifying metabolites of "this compound." bioivt.com High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, allow for accurate mass measurements, which is crucial for proposing the elemental composition of potential metabolites. evotec.com

Tandem mass spectrometry (MS/MS) is used to fragment the parent drug and its metabolites, providing structural information that aids in their identification. scripps.edu This is essential for understanding how the compound is processed in biological systems. Software platforms like MassMetaSite can automate the process of metabolite identification from complex LC-MS data. waters.com These studies are vital in drug development to assess the metabolic fate of a compound and to identify any potentially active or toxic metabolites. bioivt.comevotec.com

Application of Computational Chemistry in Compound Design and Predictive Property Modeling

Computational chemistry plays a significant role in the design and predictive modeling of properties for "this compound" and its analogues. Methods like Density Functional Theory (DFT) can be used to study the electronic structure and predict spectroscopic properties of molecules. researchgate.net

Q & A

Q. What experimental parameters are critical for optimizing the synthesis of 4-(2-Aminoethoxy)benzamide derivatives?

Synthesis of benzamide derivatives requires precise control of reaction conditions. Key parameters include:

  • Temperature and pH : Affects reaction kinetics and yield. For example, refluxing in ethanol with glacial acetic acid (as a catalyst) is common for similar benzamide syntheses .
  • Purification methods : Thin-layer chromatography (TLC) or HPLC to monitor reaction progress and isolate pure products .
  • Protection of reactive groups : The aminoethoxy group may require protection (e.g., using Boc groups) to prevent side reactions during synthesis .

Q. How can researchers characterize the physicochemical properties of this compound?

Essential techniques include:

  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study thermal stability and melting points .
  • UV-Vis spectroscopy and HPLC for purity assessment and solubility profiling .
  • NMR and mass spectrometry for structural confirmation, particularly to verify substitution patterns on the benzamide core .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition assays : Test interactions with targets like PARP-1 or histone deacetylases (HDACs), given structural similarities to known inhibitors .
  • Apoptosis induction studies : Use cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity via MTT or flow cytometry .
  • Receptor binding assays : Radioligand displacement studies to evaluate affinity for receptors linked to inflammatory pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced efficacy?

  • Modification of substituents : Replace the aminoethoxy group with bulkier or electron-withdrawing groups (e.g., trifluoroethoxy) to alter bioavailability and target binding .
  • Bioisosteric replacements : Substitute the benzamide core with heterocycles (e.g., thiazole or pyrazole) to improve metabolic stability .
  • Data-driven optimization : Use computational docking (e.g., AutoDock) to predict interactions with biological targets and prioritize synthetic efforts .

Q. How should researchers address contradictions in reported biological data for benzamide derivatives?

  • Validate experimental conditions : Ensure consistency in cell lines, assay protocols, and compound purity (≥95% by HPLC) .
  • Cross-reference with structural analogs : Compare results to related compounds (e.g., 4-Amino-3-(2-methoxyethoxy)-benzamide) to identify trends in activity .
  • Meta-analysis of pharmacological data : Use public databases (e.g., ChEMBL) to contextualize findings and resolve outliers .

Q. What strategies mitigate instability issues in this compound during long-term storage?

  • Lyophilization : Improve shelf life by storing the compound as a lyophilized powder under inert gas (e.g., argon) .
  • Stabilizing formulations : Use cyclodextrin complexes or PEG-based matrices to enhance aqueous solubility and prevent degradation .
  • Periodic stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH) and HPLC analysis .

Methodological Considerations

Q. What analytical techniques are critical for resolving structural ambiguities in benzamide derivatives?

  • X-ray crystallography : Resolve stereochemistry and confirm hydrogen-bonding interactions in crystalline forms .
  • 2D NMR (COSY, HSQC) : Assign proton and carbon environments, particularly for distinguishing regioisomers .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect trace impurities .

Q. How can researchers design dose-response studies to evaluate toxicity thresholds?

  • In vitro toxicity screening : Use hepatic (HepG2) and renal (HEK293) cell lines to assess organ-specific toxicity .
  • In vivo models : Dose escalation in rodents (e.g., LD50 determination) with monitoring of hematological and histological parameters .
  • Therapeutic index calculation : Compare IC50 (efficacy) and LC50 (toxicity) values to prioritize candidates .

Data Interpretation and Reporting

Q. How should researchers document and standardize data for reproducibility?

  • Adopt FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Include raw spectral data (NMR, MS) in supplementary materials .
  • Detailed synthesis protocols : Report yields, reaction times, and purification steps (e.g., column chromatography gradients) .
  • Negative results : Publish failed experiments (e.g., inactive analogs) to guide future research and avoid redundancy .

Q. What statistical methods are appropriate for analyzing pharmacological data?

  • Dose-response curve fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values .
  • Multivariate analysis : Principal component analysis (PCA) to correlate structural features with activity trends .
  • Error propagation : Report confidence intervals and standard deviations for biological replicates (n ≥ 3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Aminoethoxy)benzamide
Reactant of Route 2
Reactant of Route 2
4-(2-Aminoethoxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.